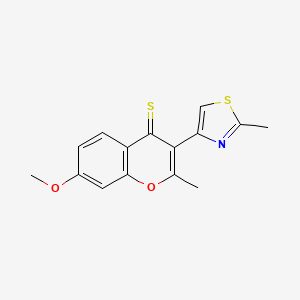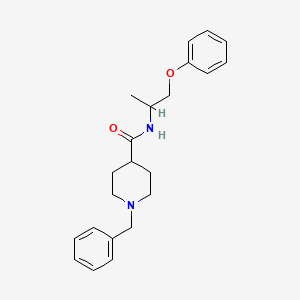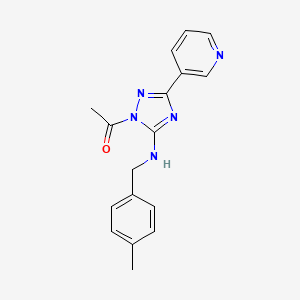![molecular formula C19H20N4O2 B5591941 1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)
1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole derivatives often involves tandem addition-cyclization reactions, employing strategies such as one-pot synthesis for efficiency and specificity. For instance, novel synthesis methods have been developed for imidazo derivatives using cyclic ketene aminals through tandem addition-cyclization reactions, highlighting the versatility and reactivity of these compounds in forming complex structures (V. Ram et al., 2002). Moreover, methods employing microwave-assisted synthesis have been reported, indicating a trend towards more rapid and energy-efficient synthesis techniques (A. Saberi et al., 2009).
Molecular Structure Analysis
The molecular structure of imidazole derivatives reveals intricate details about their stability, packing in the crystalline state, and intermolecular interactions. Single crystal X-ray diffraction analysis plays a crucial role in ascertaining these structures, providing insights into the network of various inter- and intramolecular interactions (V. Ram et al., 2002; R. M. Ghalib et al., 2012).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, demonstrating their reactivity and potential for functionalization. Reactions with isothiocyanates, for instance, have led to the formation of novel compounds, showcasing the diverse chemical behavior and applicability of these molecules in synthetic chemistry (Tomio Shimizu et al., 1986).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as crystallinity, solubility, and melting points, are closely linked to their molecular structure. The planarity of the imidazole ring and the presence or absence of classic hydrogen bonds within the structure can significantly influence these physical properties (A. Saberi et al., 2009).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Compounds similar to 1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione exhibit intriguing reactivity patterns and synthetic pathways. For example, a novel method for synthesizing substituted imidazothiazolones through reactions of 1-substituted 5-hydroxy-4,5-diphenyl-1Н-imidazol-2(5Н)-оnes has been developed, highlighting the chemical reactivity of imidazole derivatives in the presence of potassium thiocyanate and acetic acid in acetonitrile. This process underscores the versatility of imidazole compounds in synthesizing heterocyclic compounds with potential biological activities (Kravchenko et al., 2015).
Biological Activities
Imidazole derivatives, including compounds structurally related to 1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, have been investigated for various biological activities. For instance, synthesis and in vitro antitumor evaluation of 3-substitued 5,5-diphenylimidazolidine-2,4-dione derivatives have revealed selective activity against renal and melanoma cancer cell lines. This suggests potential therapeutic applications of these compounds in cancer treatment (Alanazi et al., 2013).
Antimicrobial Properties
The synthesis of new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione and their evaluation for antibacterial activities indicate the potential of imidazole derivatives as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, highlighting the utility of imidazole-based compounds in developing new antimicrobials (Keivanloo et al., 2020).
Propiedades
IUPAC Name |
3,4,6-trimethyl-3a,6a-diphenyl-1H-imidazo[4,5-d]imidazole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-21-16(24)20-18(14-10-6-4-7-11-14)19(21,15-12-8-5-9-13-15)23(3)17(25)22(18)2/h4-13H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFYMECRNUVGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC2(C1(N(C(=O)N2C)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5591860.png)

![5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591884.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)
![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)
![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5591916.png)
![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)
![9-(methoxymethyl)-7-methyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5591927.png)
![2-(3-methoxybenzyl)-8-(phenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5591948.png)
![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)

![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)
